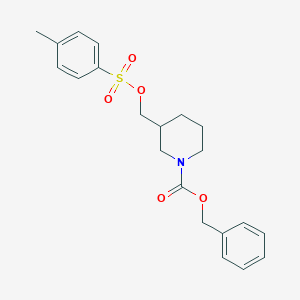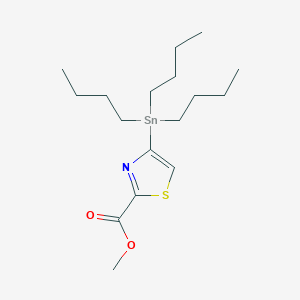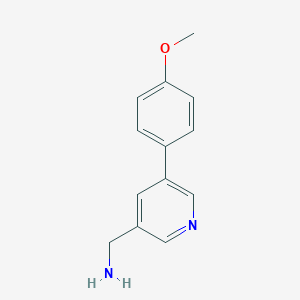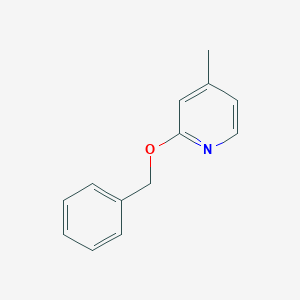
2-(Benzyloxy)-4-methylpyridine
Übersicht
Beschreibung
2-(Benzyloxy)-4-methylpyridine is an organic compound with the chemical formula C12H13NO. It is commonly used in scientific research as a building block for the synthesis of various compounds. The compound has a wide range of potential applications in the field of medicinal chemistry, and its synthesis method has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-4-methylpyridine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in cell signaling pathways. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It may also inhibit other enzymes involved in cellular processes such as DNA replication and repair.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Benzyloxy)-4-methylpyridine are not well characterized. However, it is believed to have potential applications in the treatment of cancer and other diseases. The compound may also have other effects on cellular processes such as DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Benzyloxy)-4-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. The compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and other researchers. However, one limitation of using the compound is its potential toxicity and lack of specificity for certain enzymes. Careful experimentation and safety precautions are necessary when working with the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Benzyloxy)-4-methylpyridine. One area of research could involve the synthesis of novel inhibitors of specific enzymes involved in cancer cell growth and proliferation. Another area of research could involve the development of more specific and less toxic inhibitors of protein kinase C and other cellular signaling pathways. Additionally, the compound could be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-4-methylpyridine has been widely used as a building block in the synthesis of various compounds. It has been used to synthesize novel inhibitors of protein kinase C, which is involved in the regulation of cell growth and differentiation. The compound has also been used in the synthesis of potential anti-tumor agents, which target specific enzymes involved in cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
102336-06-1 |
|---|---|
Produktname |
2-(Benzyloxy)-4-methylpyridine |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YPPRQODDUQIRCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Synonyme |
2-phenylmethyloxy-4-methylpyridine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


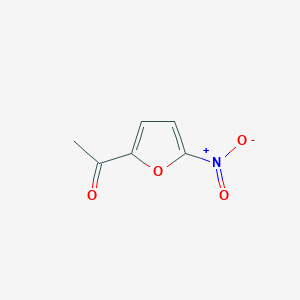
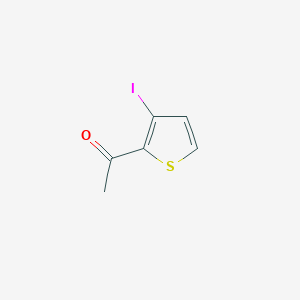
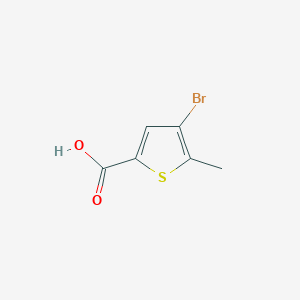
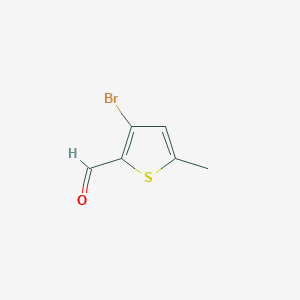
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
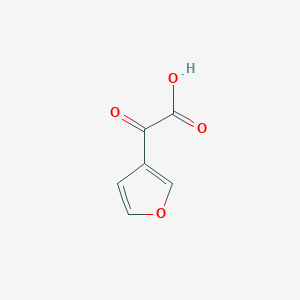
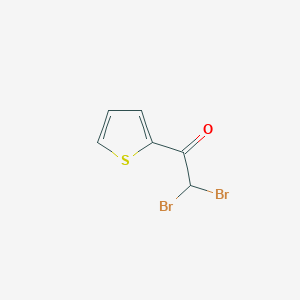
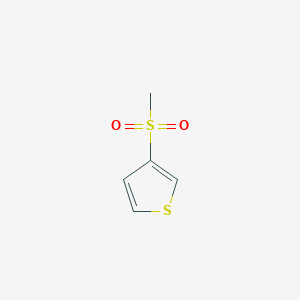
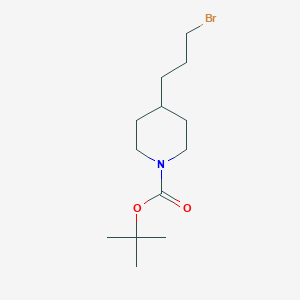
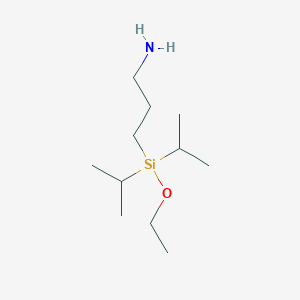
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
